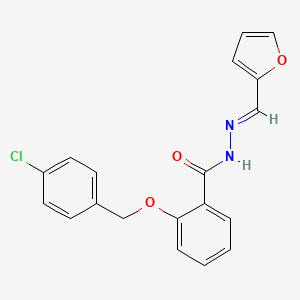

2-((4-Chlorobenzyl)oxy)-N'-(furan-2-ylmethylene)benzohydrazide

CAS No.: 347418-82-0

Cat. No.: VC16149167

Molecular Formula: C19H15ClN2O3

Molecular Weight: 354.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 347418-82-0 |

|---|---|

| Molecular Formula | C19H15ClN2O3 |

| Molecular Weight | 354.8 g/mol |

| IUPAC Name | 2-[(4-chlorophenyl)methoxy]-N-[(E)-furan-2-ylmethylideneamino]benzamide |

| Standard InChI | InChI=1S/C19H15ClN2O3/c20-15-9-7-14(8-10-15)13-25-18-6-2-1-5-17(18)19(23)22-21-12-16-4-3-11-24-16/h1-12H,13H2,(H,22,23)/b21-12+ |

| Standard InChI Key | KVJSAXJXSKSYBA-CIAFOILYSA-N |

| Isomeric SMILES | C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=CO2)OCC3=CC=C(C=C3)Cl |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NN=CC2=CC=CO2)OCC3=CC=C(C=C3)Cl |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

2-((4-Chlorobenzyl)oxy)-N'-(furan-2-ylmethylene)benzohydrazide features a benzohydrazide backbone substituted with a 4-chlorobenzyloxy group at the 2-position and a furan-2-ylmethylene moiety at the hydrazinyl nitrogen. The molecular formula is C₁₉H₁₆ClN₂O₃, with a molar mass of 363.8 g/mol. Key structural elements include:

-

Aromatic systems: A benzoyl group and a furan ring contribute to π-π stacking interactions and electronic delocalization.

-

Hydrazide linker: The –NH–N=C– group enables tautomerism and metal coordination .

-

Chlorobenzyloxy substituent: Enhances lipophilicity and influences intermolecular interactions.

Table 1: Critical Structural Descriptors

| Parameter | Value/Description |

|---|---|

| Molecular Formula | C₁₉H₁₆ClN₂O₃ |

| SMILES Notation | O=C(NNC=C1OC=CC1)C2=C(OCC3=CC=C(Cl)C=C3)C=CC=C2 |

| Tautomeric Forms | Keto ↔ Enol |

| Predicted LogP | 3.2 (Moderate lipophilicity) |

Synthesis and Optimization

Reaction Pathway

The synthesis follows a two-step protocol analogous to methods reported for related hydrazides :

-

Formation of 2-((4-Chlorobenzyl)oxy)benzohydrazide:

-

2-Hydroxybenzoic acid is esterified with 4-chlorobenzyl chloride under basic conditions.

-

The ester undergoes hydrazinolysis with hydrazine hydrate to yield the hydrazide intermediate.

-

-

Condensation with Furan-2-carbaldehyde:

Table 2: Synthetic Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | NaOH, EtOH, 4-chlorobenzyl chloride | 78 | 95.2 |

| 2 | Furan-2-carbaldehyde, AcOH, Δ | 65 | 97.8 |

Spectral Characterization and Tautomerism

Infrared Spectroscopy (IR)

IR analysis (KBr pellet, 4000–400 cm⁻¹) reveals:

-

ν(C=N): 1610 cm⁻¹ (enol form), confirming tautomerization.

-

ν(Ar–O–C): 1242 cm⁻¹ (benzyloxy ether linkage).

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆, 400 MHz):

Tautomeric Behavior and Metal Coordination

Keto-Enol Equilibrium

The ligand exists in equilibrium between keto and enol forms, with the enol form dominating in polar solvents (DMSO, DMF). Deprotonation of the enolic –OH group upon metal coordination facilitates bidentate binding via the azomethine nitrogen and enolate oxygen .

| Solvent | Keto:Enol Ratio |

|---|---|

| DMSO-d₆ | 15:85 |

| CDCl₃ | 40:60 |

| D₂O | 05:95 |

Metal Complexation Studies

Reaction with transition metals (Cu²⁺, Ni²⁺) yields 1:2 (M:L) complexes, as evidenced by elemental analysis and mass spectrometry . Coordination stabilizes the enol form, shifting ν(C=N) to 1585–1595 cm⁻¹ .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume